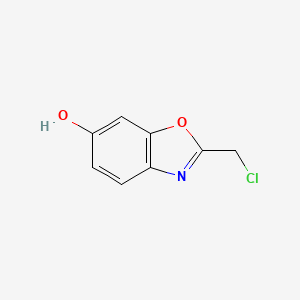![molecular formula C17H21F3N2O3S B2935441 4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1903439-95-1](/img/structure/B2935441.png)
4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperazine ring and a thiane-1,1-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperazine to form 4-(trifluoromethyl)benzoyl piperazine. This intermediate is then reacted with thiane-1,1-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Applications De Recherche Scientifique
4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups within the molecule can interact with biological macromolecules, leading to various biological effects. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)benzoyl chloride: A key intermediate used in the synthesis of the target compound.
4-(trifluoromethyl)benzoyl piperazine: Another intermediate with similar structural features.
4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide: A related compound with a different thiazine scaffold
Uniqueness
4-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is unique due to its combination of a trifluoromethyl group, piperazine ring, and thiane-1,1-dione structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3S/c18-17(19,20)14-3-1-13(2-4-14)16(23)22-9-7-21(8-10-22)15-5-11-26(24,25)12-6-15/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXPDBIRRBCFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2935358.png)
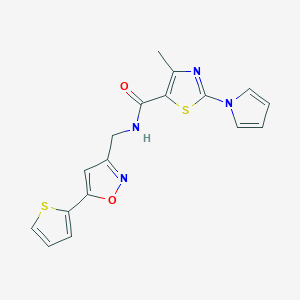
![N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2935360.png)
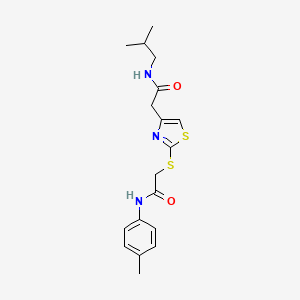
![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2935364.png)
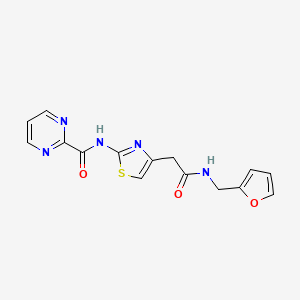
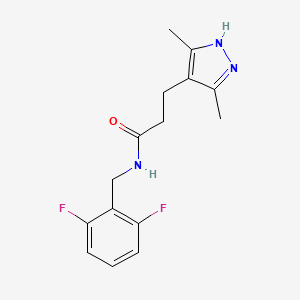
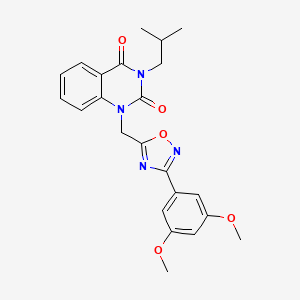
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)
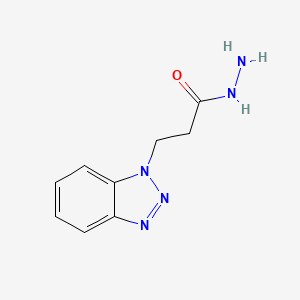
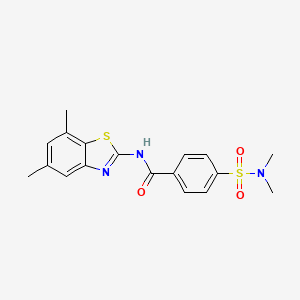
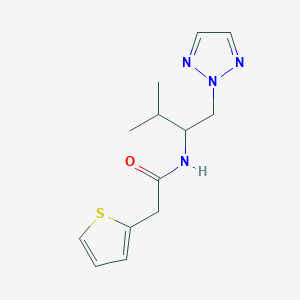
![1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2935380.png)
